1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
Descripción
1-(4-Acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a piperidine carboxamide derivative characterized by a 4-acetylphenyl group attached to the piperidine nitrogen and a cyclopropylmethyl substituent on the carboxamide nitrogen. This scaffold is structurally related to pharmacologically active compounds targeting enzymes, receptors, or viral entry pathways .
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFHNMPGCHTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Piperidine Core Functionalization
The introduction of the 4-acetylphenyl group at the piperidine nitrogen is achieved via Buchwald-Hartwig amination , a palladium-catalyzed coupling reaction between aryl halides and amines. For example:
- Starting material : Methyl piperidine-4-carboxylate (to protect the carboxylic acid during coupling).
- Reagents : 4-Bromoacetophenone, cesium carbonate (Cs₂CO₃), and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos ligand).
- Conditions : Microwave irradiation at 120°C in dimethyl sulfoxide (DMSO).
This step yields methyl 1-(4-acetylphenyl)piperidine-4-carboxylate (Fig. 1A).
Carboxylic Acid Deprotection and Amide Formation
The methyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH or HCl. Subsequent activation of the acid (e.g., via thionyl chloride to form the acyl chloride) enables reaction with cyclopropylmethylamine to produce the target carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMSO | 85% | |
| Ester Hydrolysis | 2M HCl, reflux, 4h | 92% | |
| Amide Coupling | SOCl₂, cyclopropylmethylamine | 78% |
Synthetic Route 2: Reductive Amination and Cyclization
Reductive Amination for Piperidine Formation
A linear precursor, 5-chloro-2-(4-acetylphenyl)pentanenitrile , is subjected to reductive cyclization using sodium triacetoxyborohydride (STAB) and acetic acid in dichloroethane. This forms the piperidine ring while introducing the 4-acetylphenyl group.
Nitrile Hydrolysis and Amidation
The nitrile group is hydrolyzed to a carboxylic acid using H₂O₂ in acidic conditions, followed by amide coupling with cyclopropylmethylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | STAB, CH₃COOH, 24h, 20°C | 76% | |
| Nitrile Hydrolysis | H₂O₂, H₂SO₄, 60°C, 3h | 88% |
Alternative Methods and Comparative Analysis
Gadolinium(III)-Mediated Reduction
Pyridine-4-carboxamide derivatives are reduced to piperidines using gadolinium(III) chloride in isopropanol/acetonitrile. For instance, 1-(4-acetylphenyl)pyridine-4-carboxamide is reduced to the corresponding piperidine, followed by N-alkylation with cyclopropylmethyl bromide.
Resolution of Racemic Mixtures
Chiral resolution using D-camphorsulfonic acid or D-tartaric acid ensures enantiomeric purity when starting from racemic intermediates. This is critical for pharmacological applications requiring specific stereochemistry.
Comparative Table :
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Requires palladium catalysts | 75–85% |
| Reductive Amination | Mild conditions | Multi-step purification | 70–78% |
| Gadolinium Reduction | Efficient for pyridine derivatives | High metal loading | 65–72% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Pd/Xantphos outperforms other ligands in coupling efficiency.
- Cobalt chloride (CoCl₂) accelerates reductions but poses handling challenges.
Challenges and Limitations
- Steric Hindrance : Bulky substituents on the piperidine nitrogen impede coupling reactions.
- Functional Group Compatibility : The acetyl group necessitates protection during acidic or basic conditions.
- Cost : Palladium catalysts and chiral resolving agents increase production costs.
Análisis De Reacciones Químicas
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized.
Aplicaciones Científicas De Investigación
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Piperidine Carboxamides with Varied N-Substituents
Key Findings :
- The cyclopropylmethyl group in the target compound offers a balance between lipophilicity and steric hindrance compared to polar (dimethylaminoethyl) or bulky (trifluoromethyl benzyl) substituents .
- The 4-acetylphenyl group may improve solubility over formyl or naphthyl analogs, which could impact bioavailability .
Cyclopropyl-Containing Analogs
Key Findings :
Piperidine Carboxamides with Complex Substituents
Key Findings :
- The target compound’s simpler structure may offer synthetic advantages and fewer off-target interactions.
Actividad Biológica
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an acetylphenyl group and a cyclopropylmethyl substituent. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.40 g/mol |
| CAS Number | 900018-93-1 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as an inhibitor or modulator of certain biochemical pathways, impacting processes such as neurotransmission and enzyme activity.
Key Mechanisms:
- Receptor Binding: The compound may bind to various receptors, influencing their activity and downstream signaling pathways.
- Enzyme Inhibition: It exhibits potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound, highlighting its potential therapeutic applications.
Case Study: Neuropharmacology
A study investigated the compound's effects on T-type calcium channels, which are implicated in various neurological conditions. The results indicated that derivatives of this compound could effectively inhibit these channels, suggesting potential applications in managing hypertension and other cardiovascular issues .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the piperidine ring can significantly influence its potency and efficacy.
| Substituent | Effect on Activity |
|---|---|
| Acetylphenyl | Enhances receptor binding affinity |
| Cyclopropylmethyl | Modulates enzyme interaction |
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups. For instance:
- 1-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group, leading to different biological profiles.
- N-(cyclopropylmethyl)piperidine-4-carboxamide: Absence of the acetylphenyl group alters its pharmacological effects.
Q & A
Q. What are the recommended synthetic routes for 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a piperidine-4-carboxamide core with substituted aryl and cyclopropylmethyl groups. A validated approach includes:
- Step 1 : Activation of the piperidine-4-carboxylic acid derivative using carbodiimide reagents (e.g., EDC/HOBt) to form an active ester intermediate.
- Step 2 : Nucleophilic substitution with 4-acetylaniline under anhydrous conditions (e.g., DMF, 0–5°C) to attach the acetylphenyl moiety.
- Step 3 : Alkylation of the secondary amine with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) .
Key considerations : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while temperature control minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >90% purity, confirmed by HPLC .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃, 200–210 ppm for carbonyl carbon) and cyclopropylmethyl protons (δ ~0.5–1.2 ppm). The piperidine ring exhibits characteristic splitting patterns (e.g., axial/equatorial protons at δ ~2.8–3.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the calculated exact mass (C₁₈H₂₃N₂O₂: 307.18 g/mol) with <2 ppm error .
Q. How does the compound’s solubility profile impact in vitro assays?
The compound exhibits moderate solubility in DMSO (~50 mM) but poor aqueous solubility (<10 µM). For cell-based assays, pre-dissolution in DMSO followed by dilution in buffered solutions (e.g., PBS with 0.1% Tween-80) is recommended. Solubility can be enhanced via co-solvents (e.g., PEG-400) or formulation as a hydrochloride salt .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different assays?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:
- Membrane permeability : The cyclopropylmethyl group enhances lipophilicity (logP ~2.8), favoring passive diffusion in cell-based systems but potentially reducing bioavailability in vivo .
- Off-target effects : Screen against related receptors (e.g., opioid or cannabinoid receptors) using radioligand binding assays to identify cross-reactivity .
- Assay conditions : Optimize pH (6.5–7.5) and ionic strength to mimic physiological environments. Use orthogonal methods (e.g., SPR, ITC) to validate binding kinetics .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : The acetylphenyl group occupies a hydrophobic pocket in target enzymes (e.g., carbonic anhydrase), while the cyclopropylmethyl moiety stabilizes interactions via van der Waals forces. Replacements (e.g., trifluoromethyl) can be modeled to enhance binding energy .
- MD Simulations : Assess conformational flexibility of the piperidine ring; rigid analogs (e.g., with sp³-hybridized substituents) may reduce entropy penalties upon binding .
Q. What methodologies address low synthetic yields during scale-up?
- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., polymer-supported reagents) to improve recovery and reduce metal leaching .
- Process intensification : Use flow chemistry for the alkylation step to enhance heat/mass transfer and reduce side-product formation .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
